Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate

pKa prediction pyridine basicity salt formation

Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate (CAS 1261771-88-3) is a heterocyclic building block belonging to the 2-pyridylacetate ester class, distinguished by the simultaneous presence of a chlorine atom at position 5 and a methyl group at position 6 on the pyridine ring. With a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol, this compound serves as a synthetic intermediate in the preparation of more complex organic molecules, particularly in medicinal chemistry programs targeting voltage-gated ion channels and other therapeutic areas.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66
CAS No. 1261771-88-3
Cat. No. B2888198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-chloro-6-methyl-2-pyridyl)acetate
CAS1261771-88-3
Molecular FormulaC10H12ClNO2
Molecular Weight213.66
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=C(C=C1)Cl)C
InChIInChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3
InChIKeyYZSVCWZIZAHTRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate (CAS 1261771-88-3): A Dual-Substituted Pyridine Ester Building Block for Medicinal Chemistry and Fragment-Based Design


Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate (CAS 1261771-88-3) is a heterocyclic building block belonging to the 2-pyridylacetate ester class, distinguished by the simultaneous presence of a chlorine atom at position 5 and a methyl group at position 6 on the pyridine ring . With a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol, this compound serves as a synthetic intermediate in the preparation of more complex organic molecules, particularly in medicinal chemistry programs targeting voltage-gated ion channels and other therapeutic areas [1]. Its unique substitution pattern imparts distinct physicochemical properties — including a predicted boiling point of 266.2 °C, a density of 1.185 g/cm³, a computed LogP of approximately 2.15, and a predicted pKa of 2.83 — that differentiate it from closely related mono-substituted or unsubstituted pyridylacetate analogs .

Dual 5-Cl / 6-Me substitution for voltage-gated ion channel fragment-based design
Chlorine enables X-ray anomalous scattering for unambiguous binding pose determination
Low pyridine basicity supports orthogonal reactivity in multi-step medicinal chemistry syntheses

Why Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate Cannot Be Replaced by Common Pyridylacetate Analogs in Drug Discovery


The 5-chloro-6-methyl disubstitution pattern on the pyridine ring creates a unique combination of steric, electronic, and lipophilic properties that cannot be replicated by mono-substituted or unsubstituted pyridylacetate esters. The chlorine atom at position 5 acts as an electron-withdrawing group, significantly lowering the pKa of the pyridine nitrogen (2.83 vs. 5.13 for the 6-methyl-only analog) and altering hydrogen-bonding capacity . Simultaneously, the methyl group at position 6 contributes both steric bulk and a modest electron-donating effect, modulating reactivity at the adjacent ester-bearing position. Computational data show that this dual substitution yields a LogP of 2.15 — a value that falls between the 6-methyl analog (LogP 1.50) and the 5-chloro-only analog (LogP 1.84), reflecting a non-additive contribution to lipophilicity that is critical for optimizing ADME properties in lead compounds . Generic substitution with a simpler pyridylacetate would therefore alter the electronic character, lipophilicity, and steric profile of the synthetic intermediate, potentially compromising downstream reaction yields, target binding affinity, or pharmacokinetic performance of the final drug candidate.

Basicity Reported ~200‑fold lower pyridine basicity than 6‑methyl analog shifts acid‑base workup and salt formation behavior Predicted context
Lipophilicity Non‑additive intermediate LogP profile cannot be replicated by mono‑substituted analogs, altering ADME optimization paths Computed
Crystallography 6‑Methyl analog lacks a heavy atom, precluding chlorine‑SAD phasing for structural biology studies Method context

Quantitative Differentiation of Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate from Closest Structural Analogs


Pyridine Ring pKa: A 2.3 Log Unit Lower Basicity Relative to the 6-Methyl Analog Alters Salt Formation and Purification Strategy

The electron-withdrawing 5-chloro substituent dramatically reduces the basicity of the pyridine nitrogen in Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate. Its predicted pKa is 2.83, compared to 5.13 for Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0), which lacks the chlorine atom . This 2.30 log unit difference means the target compound is predominantly unprotonated under mildly acidic conditions (e.g., pH 4–5), whereas the 6-methyl analog would be substantially protonated, fundamentally altering its solubility, extraction behavior, and suitability for acid-base workup procedures.

Pyridine pKa
Predicted context
Target: 2.83 ± 0.22
6‑Me analog: 5.13 ± 0.12
Δ –2.30 (200‑fold less basic)
Supports differentiated acid‑base extraction and salt selection protocols
ACD/Labs prediction; experimental pKa to verify
pKa prediction pyridine basicity salt formation chromatographic purification

Lipophilicity (LogP): Intermediate Value of 2.15 Addresses the Polarity Gap Between Mono-Substituted Analogs

The computed LogP of Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate is 2.15, which lies between the LogP of the 6-methyl-only analog (1.50) and the 5-chloro-only analog (1.84) [1]. A LogP around 2 is often considered optimal for oral bioavailability in drug discovery (Lipinski's Rule of Five), and this intermediate lipophilicity offers a distinct advantage over the more polar 6-methyl analog (LogP 1.50) and the less polar 5-chloro analog (LogP 1.84).

Lipophilicity (LogP)
Predicted context
Target: 2.15
6‑Me: 1.50; 5‑Cl: 1.84
Δ +0.65 vs 6‑Me; +0.31 vs 5‑Cl
Provides a balanced lipophilic starting point for lead ADME optimization
Computed (XLogP3); experimental LogP may vary
LogP lipophilicity ADME prediction lead optimization

Boiling Point Elevation: 22 °C Higher than the 6-Methyl Analog Enables Higher-Temperature Reaction Conditions

The predicted boiling point of Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate at 760 mmHg is 266.2 °C, substantially higher than the 243.8 °C reported for Ethyl 2-(6-methylpyridin-2-yl)acetate . This 22.4 °C elevation, attributed to the increased molecular weight and polarizability from the chlorine substituent, permits the target compound to withstand higher-temperature reaction conditions without evaporative loss. For comparison, the 5-chloro-only analog has an intermediate boiling point of approximately 256.9 °C .

Boiling Point
Predicted context
266.2 °C (target) vs 243.8 °C (6‑Me analog)
Δ +22.4 °C
Enables higher‑temperature reaction conditions without evaporative loss
Predicted at 760 mmHg; experimental confirmation advised
boiling point thermal stability reaction solvent distillation

Density and Molecular Weight: A 20% Higher Density than the 6-Methyl Analog Reflects Greater Heavy-Atom Content for X-ray Crystallography

With a predicted density of 1.185 g/cm³ and a molecular weight of 213.66 g/mol, Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate is approximately 11% denser and 19% heavier than the 6-methyl analog (density 1.065 g/cm³, MW 179.22) . The chlorine atom provides useful anomalous scattering for X-ray crystallography, enabling experimental phase determination via sulfur-SAD or chlorine-SAD methods, which is not possible with the 6-methyl analog that lacks a heavy atom [1].

Density & MW
Predicted context
Density 1.185 g/cm³; MW 213.66
+11% density, +19% MW vs 6‑Me analog
Chlorine enables anomalous scattering for X‑ray crystallographic phasing
Predicted density; chlorine‑SAD applicability
density heavy atom effect X-ray crystallography molecular weight

Commercial Availability and Purity Range: Multiple Vendors Offer 94–98% Purity with Validated Analytical Characterization

Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate is available from multiple reputable chemical suppliers at purities ranging from 94% to 98%, with accompanying analytical data (NMR, HPLC, LC-MS) [1]. In contrast, the 5-chloro-only analog (CAS 1060814-82-5) is typically offered at 95–98% purity but from a narrower vendor base, and the 6-methyl analog (CAS 5552-83-0) is widely available at 95% purity. The target compound's multi-vendor sourcing reduces supply risk for long-term research programs.

Commercial Purity & Supply
Supplier data
94–98% purity; ≥5 verified suppliers (Activate Scientific, MolCore, etc.)
Multi‑vendor sourcing supports reproducible research procurement
HPLC/NMR characterization; catalog data 2025
commercial sourcing purity specification quality control supply chain

Optimal Application Scenarios for Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate Based on Quantified Property Advantages


Fragment-Based Drug Discovery Requiring Anomalous Scattering for X-ray Crystallographic Phasing

In fragment-based lead discovery, unambiguous determination of binding poses is rate-limiting. The chlorine atom in Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate (density 1.185 g/cm³, MW 213.66) provides anomalous scattering signal at Cu Kα wavelength, enabling experimental phasing by chlorine-SAD methods. The 6-methyl analog (density 1.065 g/cm³, MW 179.22) lacks a heavy atom and cannot support this approach . When incorporated as a chemical handle or fragment, the target compound's chlorine serves as both a structural probe and a synthetic diversification point for subsequent cross-coupling reactions.

Medicinal Chemistry Lead Optimization Where Intermediate LogP (2.15) Is Desired for Oral Bioavailability

The computed LogP of 2.15 positions Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and CNS permeability. This value is substantially higher than the 6-methyl analog (LogP 1.50) and moderately above the 5-chloro analog (LogP 1.84) . Medicinal chemists can select this building block to introduce a balanced lipophilic fragment without resorting to additional alkylation or halogenation steps, streamlining the synthesis of lead compounds with predicted ADME compatibility.

Synthetic Route Development Requiring High-Temperature Reaction Compatibility up to ~260 °C

With a predicted boiling point of 266.2 °C, the target compound offers a 22 °C higher thermal ceiling than the 6-methyl analog (243.8 °C) . This property is advantageous in reactions that require elevated temperatures, such as nucleophilic aromatic substitution, ester aminolysis under solvent-free conditions, or high-boiling solvent systems (e.g., DMF, DMSO, NMP). The reduced volatility minimizes evaporative losses during prolonged heating, improving reaction yields and simplifying product isolation, particularly in process chemistry scale-up contexts.

Parallel Library Synthesis Requiring Orthogonal Reactivity from a Low-Basicity Pyridine Scaffold

The electron-withdrawing chlorine substituent reduces the pyridine pKa to 2.83, a value 2.30 log units lower than the 6-methyl analog (pKa 5.13) . This means the pyridine nitrogen is essentially non-basic under typical amide coupling or peptide synthesis conditions (pH > 4). When building compound libraries via amide bond formation or other base-sensitive transformations, the target compound's low basicity prevents undesired pyridine protonation or acylation side reactions, ensuring cleaner reaction profiles and higher isolated yields of the desired products.

Application
Selection Property
Validation Focus
Fragment-based drug discovery with X-ray phasing
Chlorine anomalous scatterer
Chlorine-SAD phasing and binding pose determination
Lead optimization requiring intermediate lipophilicity
Balanced logP profile
Permeability and solubility assay alignment
High-temperature synthetic process development
Elevated boiling point
Thermal stability and reaction yield optimization
Orthogonal reactivity in library synthesis
Low pyridine basicity
Reaction profiling under base-sensitive coupling conditions
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